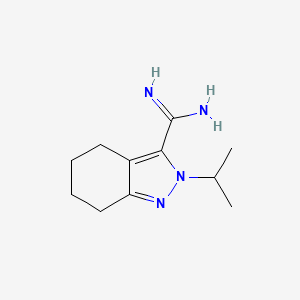
2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or methanol, which facilitates the formation of the indazole ring. Another method involves the reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine, leading to the formation of hydrazones instead of indazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and may require heating or refluxing to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide include:
- 4,5,6,7-tetrahydro-2H-indazole derivatives
- 1H-indazole derivatives
- 2H-indazole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the isopropyl group and the carboximidamide moiety. These features contribute to its unique chemical and biological properties, making it a compound of interest for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carboximidamide |
InChI |
InChI=1S/C11H18N4/c1-7(2)15-10(11(12)13)8-5-3-4-6-9(8)14-15/h7H,3-6H2,1-2H3,(H3,12,13) |
Clé InChI |
JFDZFKOWDPCROY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C2CCCCC2=N1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















